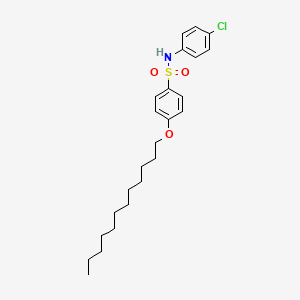
N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorophenyl group and a dodecyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide typically involves the following steps:
Preparation of 4-(dodecyloxy)benzenesulfonyl chloride: This intermediate is synthesized by reacting 4-hydroxybenzenesulfonyl chloride with dodecyl bromide in the presence of a base such as potassium carbonate.
Formation of N-(4-Chlorophenyl)-4-(dodecyloxy)benzenesulfonamide: The intermediate 4-(dodecyloxy)benzenesulfonyl chloride is then reacted with 4-chloroaniline in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation Reactions: The aromatic rings in the compound can be oxidized under strong oxidative conditions.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under reductive conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides.
Oxidation Reactions: Products include oxidized aromatic compounds.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known for its antibacterial properties.
Materials Science: The compound is explored for its use in the development of novel materials, including liquid crystals and polymers, due to its unique structural features.
Biological Studies: The compound is used in biological studies to investigate its interactions with various biomolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, including antimicrobial activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a dodecyloxy group.
N-(4-Chlorophenyl)-4-ethoxybenzenesulfonamide: Similar structure but with an ethoxy group instead of a dodecyloxy group.
N-(4-Chlorophenyl)-4-butoxybenzenesulfonamide: Similar structure but with a butoxy group instead of a dodecyloxy group.
Uniqueness
N-(4-Chlorophenyl)-4-(dodecyloxy)benzene-1-sulfonamide is unique due to the presence of the long dodecyloxy chain, which imparts distinct physicochemical properties. This long alkyl chain can influence the compound’s solubility, hydrophobicity, and interactions with biological membranes, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
116594-47-9 |
|---|---|
Molecular Formula |
C24H34ClNO3S |
Molecular Weight |
452.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-dodecoxybenzenesulfonamide |
InChI |
InChI=1S/C24H34ClNO3S/c1-2-3-4-5-6-7-8-9-10-11-20-29-23-16-18-24(19-17-23)30(27,28)26-22-14-12-21(25)13-15-22/h12-19,26H,2-11,20H2,1H3 |
InChI Key |
MTEZMVIGMIKJKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















